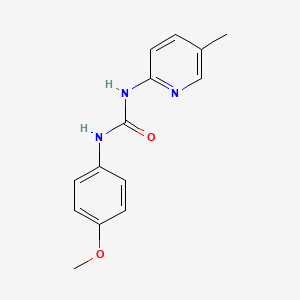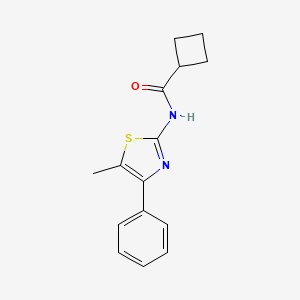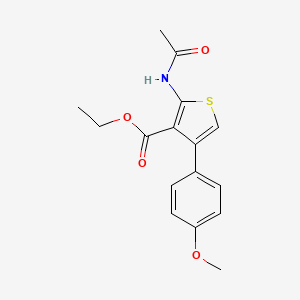![molecular formula C19H24N2O B5725507 N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)
N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide, commonly known as lidocaine, is a local anesthetic agent that is widely used in medical practice. It belongs to the amide class of local anesthetics and is primarily used for pain relief during medical procedures. Lidocaine is a widely researched compound, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Mecanismo De Acción
Lidocaine works by blocking voltage-gated sodium channels in nerve cells, which prevents the generation and conduction of nerve impulses. This results in the loss of sensation in the affected area, providing pain relief. Lidocaine also has anti-inflammatory properties, which further contribute to its pain-relieving effects.
Biochemical and Physiological Effects:
Lidocaine has several biochemical and physiological effects. It can cause a decrease in heart rate and blood pressure when administered intravenously. Additionally, lidocaine can cause central nervous system effects, such as dizziness, confusion, and seizures, when administered in high doses. Lidocaine can also cause local reactions, such as skin irritation or allergic reactions, when applied topically.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lidocaine has several advantages for lab experiments. It is a widely available and relatively inexpensive compound that can be easily synthesized. Additionally, lidocaine has a well-understood mechanism of action, making it an ideal compound for studying the effects of local anesthetics. However, lidocaine has limitations for lab experiments. It has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small. Additionally, lidocaine can cause central nervous system effects, which can confound experimental results.
Direcciones Futuras
There are several future directions for lidocaine research. One area of interest is the development of new local anesthetics that have improved safety and efficacy profiles. Additionally, lidocaine is being studied as a potential treatment for chronic pain conditions, such as neuropathic pain. Finally, lidocaine is being studied for its potential anti-inflammatory effects, which could have implications for the treatment of various inflammatory conditions.
Métodos De Síntesis
Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. The resulting compound is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(ethyl)glycinamide. This intermediate is then reacted with phenylmagnesium bromide to form N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide, which is lidocaine.
Aplicaciones Científicas De Investigación
Lidocaine has been extensively studied in scientific research and is used in various applications. It is commonly used as a local anesthetic agent for dental procedures, minor surgeries, and other medical procedures. Lidocaine is also used in cardiac arrhythmia management, where it is administered intravenously to treat ventricular arrhythmias. Additionally, lidocaine is used in the treatment of neuropathic pain, where it is administered topically or intravenously.
Propiedades
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-4-21(5-2)17-11-12-18(15(3)13-17)20-19(22)14-16-9-7-6-8-10-16/h6-13H,4-5,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHLUNZMJZUHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B5725427.png)


![5,5-dimethyl-3-[2-(4-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5725450.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5725457.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B5725460.png)

![4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)


![5-chloro-N'-{4-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B5725481.png)


